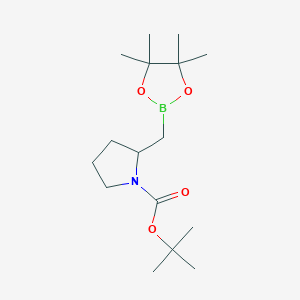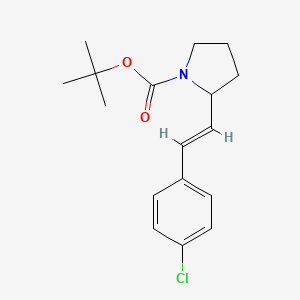
(E)-tert-butyl 2-(4-chlorostyryl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(4-クロロスタイリル)ピロリジン-1-カルボン酸tert-ブチルは、そのユニークな構造的特徴によって特徴付けられる合成有機化合物です。それはピロリジン環、クロロスタイリル基、tert-ブチルエステルを含み、さまざまな化学反応や用途において汎用性の高い分子となっています。
準備方法
(E)-2-(4-クロロスタイリル)ピロリジン-1-カルボン酸tert-ブチルの合成は、通常、複数ステップのプロセスを伴います。一般的な方法には、次のステップが含まれます。
ピロリジン環の形成: これは、適切な前駆体の環化を制御された条件下で行うことで実現できます。
クロロスタイリル基の導入: このステップは、クロロスタイレン誘導体とピロリジン環のカップリングを伴い、多くの場合、パラジウム触媒クロスカップリング反応を使用します。
エステル化: 最後のステップは、酸性条件下でtert-ブチルアルコールと反応させて、目的の生成物を形成することです。
化学反応の分析
(E)-2-(4-クロロスタイリル)ピロリジン-1-カルボン酸tert-ブチルは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができ、酸化誘導体の形成につながります。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができ、クロロスタイリル基の還元に繋がります。
置換: クロロスタイリル基は、アミンやチオールなどの求核試薬と求核置換反応を起こし、置換誘導体を形成します。
科学研究における用途
(E)-2-(4-クロロスタイリル)ピロリジン-1-カルボン酸tert-ブチルは、科学研究においていくつかの用途があります。
化学: それは、より複雑な有機分子の合成における構成ブロックとして使用されます。
生物学: この化合物は、さまざまな生体分子との相互作用など、潜在的な生物活性について研究されています。
医学: 新規医薬品の開発における特に、その潜在的な治療的用途を探求するための研究が進められています。
産業: 特定の特性を持つ特殊化学品や材料の製造に使用されます。
科学的研究の応用
(E)-tert-butyl 2-(4-chlorostyryl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
(E)-2-(4-クロロスタイリル)ピロリジン-1-カルボン酸tert-ブチルの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は酵素や受容体に結合し、その活性を調節してさまざまな生物学的効果をもたらす可能性があります。正確な経路と標的はまだ調査中ですが、その構造的特徴を通じて細胞プロセスに影響を与えると考えられています。
類似化合物との比較
(E)-2-(4-クロロスタイリル)ピロリジン-1-カルボン酸tert-ブチルは、次のような他の類似化合物と比較することができます。
tert-ブチル 4-(フェニルアミノ)ピペリジン-1-カルボン酸: この化合物は、フェンタニルおよび関連誘導体の合成における中間体として使用されます.
ピラゾール誘導体: これらの化合物は、いくつかの構造的類似性を共有し、その多様な生物活性で知られています.
ピリジンおよびピロール誘導体: これらの芳香族複素環は、その化学的および生物学的特性について広く研究されています.
特性
分子式 |
C17H22ClNO2 |
|---|---|
分子量 |
307.8 g/mol |
IUPAC名 |
tert-butyl 2-[(E)-2-(4-chlorophenyl)ethenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H22ClNO2/c1-17(2,3)21-16(20)19-12-4-5-15(19)11-8-13-6-9-14(18)10-7-13/h6-11,15H,4-5,12H2,1-3H3/b11-8+ |
InChIキー |
UNEZBEWHUMCEMJ-DHZHZOJOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCCC1/C=C/C2=CC=C(C=C2)Cl |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1C=CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



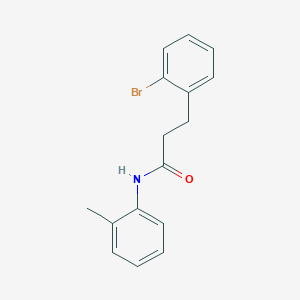
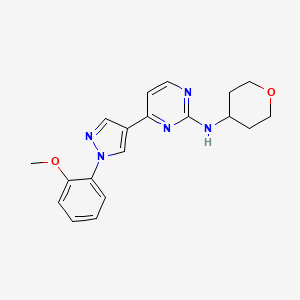
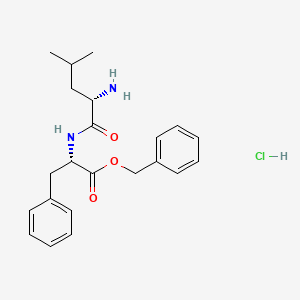
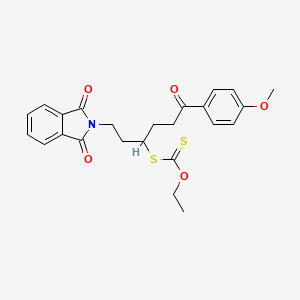

![5-{[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B11830195.png)

![4-[(E)-[(2-bromophenyl)methylidene]amino]-3-ethenylbenzonitrile](/img/structure/B11830204.png)


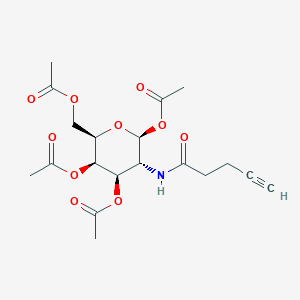
![Butanoic acid, 4-chloro-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-](/img/structure/B11830218.png)
